TAMRA maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

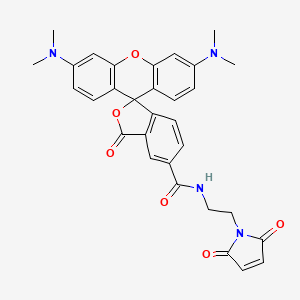

C31H28N4O6 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

3',6'-bis(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C31H28N4O6/c1-33(2)19-6-9-23-25(16-19)40-26-17-20(34(3)4)7-10-24(26)31(23)22-8-5-18(15-21(22)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38) |

InChI Key |

DAJTYOCTYAARHG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of TAMRA Maleimide in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) maleimide (B117702) is a highly specific, thiol-reactive fluorescent dye integral to a wide array of applications in biochemistry and cell biology. Its bright orange-red fluorescence, coupled with the maleimide group's high affinity for sulfhydryl groups, makes it an invaluable tool for the site-specific labeling of proteins, peptides, and other biomolecules at cysteine residues.[1][2] This technical guide provides an in-depth overview of the properties, applications, and methodologies associated with TAMRA maleimide, with a focus on its utility in protein labeling, fluorescence resonance energy transfer (FRET) assays, and cellular imaging.

Core Principles: The Chemistry of Thiol-Reactive Labeling

The utility of this compound hinges on the specific and efficient reaction between the maleimide moiety and a thiol group (sulfhydryl group), predominantly found in the amino acid cysteine.[3] This reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5) to form a stable, covalent thioether bond.[3] This high selectivity allows for the precise attachment of the TAMRA fluorophore to a specific site on a protein or peptide, provided a cysteine residue is present.[1][2]

Physicochemical and Spectral Properties of 6-TAMRA Maleimide

A thorough understanding of the spectral properties of this compound is essential for designing and executing successful fluorescence-based experiments. These properties can be influenced by environmental factors such as solvent polarity and conjugation to a biomolecule.[4] The key quantitative data for 6-TAMRA maleimide are summarized in the table below.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~541-555 nm[1][2] | The peak wavelength for absorbing light. |

| Emission Maximum (λem) | ~567-580 nm[1][2] | The peak wavelength of emitted fluorescence. |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹[2][4] | A measure of how strongly the molecule absorbs light at its λex. |

| Fluorescence Quantum Yield (Φ) | ~0.1[4][5] | The efficiency of converting absorbed photons into emitted photons. This value is highly dependent on the local environment. |

| Molecular Formula | C₃₁H₂₈N₄O₆[1][2] | |

| Molecular Weight | 552.58 g/mol [1][2] | |

| Solubility | Good in DMSO and DMF[1][2] | |

| Reactivity | Specifically reacts with thiol (sulfhydryl) groups[1][2] |

Key Applications in Biochemistry

This compound's properties make it a versatile tool for a variety of biochemical applications:

-

Site-Specific Protein Labeling : For the visualization and tracking of proteins in various assays.[2]

-

Fluorescence Resonance Energy Transfer (FRET) Assays : TAMRA often serves as an excellent acceptor fluorophore in FRET pairs, allowing for the study of molecular interactions, conformational changes, and enzymatic activity.[6]

-

Fluorescence Microscopy and Cellular Imaging : Its bright fluorescence allows for the imaging of labeled proteins within fixed and live cells.[7]

-

Flow Cytometry : Enables the quantification of protein thiols on and within cells.[8]

-

Fluorescent Western Blotting : For the detection of specific proteins.[9]

Experimental Protocols

Protocol 1: Labeling of Cysteine-Containing Proteins with 6-TAMRA Maleimide

This protocol outlines the general steps for the covalent attachment of 6-TAMRA maleimide to cysteine residues in a protein.

Materials:

-

Cysteine-containing protein

-

6-TAMRA maleimide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed[1]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)[4]

-

Purification column (e.g., size-exclusion or desalting column)[6]

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[10]

-

If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes.[2] Note: Dithiothreitol (DTT) can also be used, but it must be removed before the addition of the maleimide dye.[1]

-

If a reducing agent was used, remove it using a desalting column equilibrated with the degassed reaction buffer.[2]

-

-

Dye Preparation:

-

Labeling Reaction:

-

Add a 5 to 20-fold molar excess of the dissolved 6-TAMRA maleimide to the protein solution.[2] The optimal ratio may need to be determined empirically.[2]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2][6] Gentle mixing can improve labeling efficiency.[6]

-

-

Quenching (Optional):

-

Purification of Labeled Protein:

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules per protein, can be determined spectrophotometrically.[1]

Procedure:

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of 6-TAMRA (~555 nm, A_max).[1]

-

Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A_max / ε_dye where ε_dye for 6-TAMRA is ~90,000 M⁻¹cm⁻¹.[1]

-

The concentration of the protein can be calculated from the absorbance at 280 nm after correcting for the dye's absorbance at this wavelength.

-

The DOL is the molar ratio of the dye to the protein.

Visualizing Workflows and Pathways

Protein Labeling Workflow

The following diagram illustrates the general workflow for labeling a protein with this compound.

Caption: Workflow for this compound protein labeling.

FRET-Based Protease Activity Assay

This compound is frequently used as an acceptor in FRET-based assays to monitor enzyme activity. A peptide substrate is synthesized with a FRET donor and a TAMRA acceptor on opposite sides of a protease cleavage site. In the intact peptide, the donor's fluorescence is quenched by TAMRA. Upon cleavage by the protease, the donor and acceptor are separated, leading to an increase in the donor's fluorescence.

Caption: Principle of a FRET-based protease assay.

Conclusion

This compound remains a cornerstone fluorescent probe in biochemistry due to its reliability, bright signal, and specificity for thiol groups. Its utility in site-specifically labeling proteins has enabled significant advancements in our understanding of protein function, interactions, and localization. The detailed protocols and conceptual workflows provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to effectively employ this compound in their experimental designs. As with any fluorescent probe, careful consideration of its photochemical properties and optimization of labeling conditions are paramount for achieving robust and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to TAMRA Maleimide (B117702): Structure, Properties, and Applications in Bioconjugation

This guide provides a comprehensive overview of Tetramethylrhodamine (TAMRA) maleimide, a widely used thiol-reactive fluorescent probe. We will delve into its chemical structure, physicochemical and spectral properties, and its reaction mechanism. Furthermore, this document outlines detailed experimental protocols for its application in labeling biomolecules, particularly proteins.

Chemical Structure and Isomers

TAMRA (TMR) is a xanthene dye characterized by its bright orange-red fluorescence and robust photophysical properties.[1][2] It is available as two isomers, the 5-isomer and the 6-isomer, which possess nearly identical fluorescent properties.[2][3] However, for applications requiring high reproducibility, such as chromatography or electrophoresis, using a pure single isomer is recommended to avoid peak doubling or smearing of the labeled product.[2][4] The 5-isomer is predominantly used for labeling peptides and proteins.[4] The maleimide functional group is introduced to make the fluorophore reactive towards thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins.[5][6]

Below is the chemical structure for 5-TAMRA maleimide.

Caption: Chemical Structure of 5-TAMRA maleimide.

Properties of TAMRA Maleimide

This compound is a versatile fluorescent label with well-characterized properties. The quantitative data for 5-TAMRA maleimide and a common variant, 5-TAMRA C6 maleimide, are summarized below.

| Property | 5-TAMRA Maleimide | 5-TAMRA C6 Maleimide | Reference(s) |

| IUPAC Name | 1-[2-({3',6'-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1,9'-xanthen]-5-yl}carbonylamino)ethyl]-1H-pyrrole-2,5-dione | N/A | [3][7] |

| Molecular Formula | C₃₁H₂₈N₄O₆ | C₃₄H₃₄N₄O₆ | [3][7] |

| Molecular Weight | ~552.59 g/mol | ~623.67 g/mol | [7][8] |

| Appearance | Red solid | Red solid | [9] |

| Solubility | Good in anhydrous DMSO and DMF | Good in anhydrous DMSO and DMF | [2][3][10] |

| Excitation Max (λex) | ~552-555 nm | ~552 nm | [1][8] |

| Emission Max (λem) | ~578-580 nm | ~578 nm | [1][8] |

| Molar Extinction Coeff. | ~90,000-95,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹ | [1][8][9][11] |

| Quantum Yield (Φ) | ~0.1-0.5 | N/A | [1][11] |

| Storage Conditions | -20°C, protected from light and moisture | -20°C, protected from light and moisture | [3][10][12] |

Reaction of this compound with Thiols

This compound is a thiol-reactive dye, meaning it selectively forms a covalent bond with sulfhydryl groups (-SH).[11] This reaction is highly specific for cysteine residues in proteins under controlled pH conditions. The maleimide group reacts with the thiol via a Michael addition reaction to form a stable thioether linkage.[5][13]

The optimal pH for this conjugation reaction is between 6.5 and 7.5.[10][13] Within this range, the maleimide group shows high selectivity for thiols over other nucleophilic groups like amines (e.g., lysine (B10760008) residues).[13] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[13] As the pH increases above 7.5, the reactivity towards primary amines increases, which can lead to undesirable side reactions.[13]

Caption: Thiol-Maleimide Conjugation Reaction.

Experimental Protocols

General Considerations

-

Buffers: Use buffers free of thiols, such as PBS, Tris, or HEPES, at a concentration of 10-100 mM, ensuring the pH is maintained between 7.0 and 7.5.[13] It is recommended to degas the buffer to prevent the oxidation of thiols.[5]

-

Reducing Disulfide Bonds: If the protein of interest contains disulfide bonds, they must be reduced to free sulfhydryl groups. TCEP (Tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is thiol-free and typically does not need to be removed before conjugation.[13] A 10-100 fold molar excess of TCEP can be used with an incubation time of 30-60 minutes at room temperature.[10][13] If DTT is used, it must be completely removed before adding the maleimide dye.[13]

-

Dye Preparation: this compound has poor solubility in aqueous solutions.[10] It is essential to first prepare a concentrated stock solution (e.g., 10 mg/mL or 10 mM) in an anhydrous organic solvent like DMSO or DMF immediately before use.[10][11]

-

Molar Ratio: The optimal molar ratio of dye to protein should be determined empirically. A 10:1 to 20:1 dye-to-protein molar excess is a common starting point.[10][13]

Protein Labeling Workflow

The following diagram illustrates a typical workflow for labeling a protein with this compound.

Caption: Experimental Workflow for Protein Labeling.

Detailed Step-by-Step Protocol

-

Protein Preparation:

-

Dye Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the reduced protein solution to achieve the desired molar ratio (a 10:1 to 20:1 dye-to-protein ratio is a good starting point).[13]

-

Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C.[13] The reaction should be protected from light.[13]

-

-

Quenching the Reaction:

-

To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to a final concentration sufficient to react with any excess maleimide.[13]

-

-

Purification of the Labeled Protein:

-

After quenching, it is essential to remove the unreacted dye and quenching agent.[13]

-

The most common purification method is size-exclusion chromatography (e.g., a gel filtration column like Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).[11][13] The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

Applications

This compound is a cornerstone reagent in bioconjugation with a wide range of applications:[14]

-

Protein Labeling: Site-specific labeling of cysteine residues for use in fluorescence microscopy, flow cytometry, and fluorescent western blotting.[12][14]

-

Antibody-Drug Conjugates (ADCs): Used in the development of ADCs where a cytotoxic drug is attached to an antibody via a maleimide linker, allowing for targeted drug delivery to cancer cells.[14]

-

Fluorescence Resonance Energy Transfer (FRET): TAMRA serves as an excellent acceptor for fluorophores like fluorescein (B123965) in FRET-based assays to study molecular interactions.[9]

-

Surface Functionalization: Immobilization of proteins and other biomolecules onto surfaces for applications in biosensors and diagnostics.[14]

By understanding the chemical properties and reaction conditions of this compound, researchers can effectively utilize this powerful tool for a multitude of applications in biological and biomedical research.

References

- 1. lifetein.com [lifetein.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. 5-TAMRA Maleimide [Tetramethylrhodamine-5-maleimide] *CAS 154480-30-5* | AAT Bioquest [aatbio.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. stratech.co.uk [stratech.co.uk]

- 7. medkoo.com [medkoo.com]

- 8. 5-TAMRA C6 maleimide | AAT Bioquest [aatbio.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. benchchem.com [benchchem.com]

- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

TAMRA Maleimide: A Technical Guide to its Fluorescence Spectrum and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Tetramethylrhodamine (TAMRA) maleimide (B117702), a widely utilized thiol-reactive fluorescent dye for the labeling of proteins, peptides, and other biomolecules. A thorough understanding of its fluorescence spectrum and quantum yield is paramount for the generation of reliable and reproducible data in a multitude of applications, including cellular imaging, fluorescence resonance energy transfer (FRET) assays, and flow cytometry.

Core Photophysical Properties of TAMRA Maleimide

TAMRA (also known as TMR or tetramethylrhodamine) is a xanthene dye valued for its bright, orange-red fluorescence and photostability.[1][2] The maleimide functional group allows for specific covalent attachment to sulfhydryl (thiol) groups, typically found in cysteine residues of proteins.[3][4][5] It is commercially available as two isomers, the 5-isomer and the 6-isomer, which possess nearly identical spectral properties.[1][6]

The key photophysical parameters of this compound are summarized in the table below. It is crucial to note that these values, particularly the quantum yield, are highly sensitive to the local environment, including solvent polarity, pH, and conjugation to a biomolecule.[7]

| Property | Value | Notes |

| Excitation Maximum (λex) | ~541 - 555 nm | The peak wavelength for absorbing light.[1][2][3][6][8][9][10][11] |

| Emission Maximum (λem) | ~567 - 580 nm | The peak wavelength of emitted fluorescence.[1][2][3][6][8][9][10][11] |

| Molar Extinction Coefficient (ε) | ~84,000 - 90,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at its λex.[1][2][3][6][9][10] |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.3 | Represents the efficiency of photon emission after absorption. This value is highly environment-dependent.[1][2][3][6][7][10] |

| Solubility | Good | Readily dissolves in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][3][6][10] |

Experimental Protocols

Accurate characterization of this compound's fluorescence properties is essential for quantitative studies. Below are detailed methodologies for key experiments.

Measurement of Absorbance and Emission Spectra

This protocol outlines the steps to determine the absorbance and emission spectra of this compound in a specific solvent or buffer.

Materials:

-

6-TAMRA Maleimide

-

Spectroscopy-grade solvent (e.g., methanol, DMSO, or a relevant buffer like PBS at pH 7.0-7.5)[9]

-

Spectrophotometer

-

Fluorometer

-

Quartz cuvettes[9]

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mg/mL) in an anhydrous organic solvent such as DMSO or DMF. Store this solution at -20°C, protected from light.[9]

-

Working Solution Preparation: Dilute the stock solution in the desired solvent to a concentration suitable for spectroscopic measurements. For absorbance, the peak absorbance should ideally be between 0.1 and 1.0. For fluorescence measurements, use a lower concentration to avoid inner filter effects.[9]

-

Absorbance Spectrum Measurement:

-

Emission Spectrum Measurement:

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[12][13]

Materials:

-

This compound solution (sample)

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a series of dilutions for both the this compound sample and the quantum yield standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to prevent inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer. Ensure the excitation and emission slit widths are identical for all measurements.

-

For each dilution, record the corrected fluorescence emission spectrum.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for both datasets. The slope of this line is the gradient (Grad).

-

-

Quantum Yield Calculation: The quantum yield of the this compound sample (Φ_sample) is calculated using the following equation:[7][13]

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample is the slope from the plot for the this compound sample.

-

Grad_std is the slope from the plot for the standard.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).

-

Visualizations

Experimental Workflow for Protein Labeling with this compound

The following diagram illustrates a typical workflow for the covalent labeling of a cysteine-containing protein with this compound.

Caption: Workflow for labeling proteins with this compound.

Logical Relationship for Quantum Yield Calculation

This diagram shows the relationship between the measured parameters used to calculate the relative quantum yield.

Caption: Logical flow for relative quantum yield determination.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lifetein.com [lifetein.com]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. BioActs Official Website [bioacts.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound, 5-isomer (A270322) | Antibodies.com [antibodies.com]

- 11. abcam.cn [abcam.cn]

- 12. agilent.com [agilent.com]

- 13. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Core Properties of TAMRA Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential spectral and reactive properties of Tetramethylrhodamine (TAMRA) maleimide (B117702), a fluorescent probe widely utilized for the specific labeling of biomolecules. This document outlines its absorbance and emission characteristics, provides detailed experimental protocols for its use and characterization, and visualizes the fundamental labeling workflow.

Core Spectral and Physical Properties

TAMRA maleimide is a thiol-reactive fluorescent dye that is extensively used to label proteins, peptides, and other molecules containing free sulfhydryl groups, such as cysteine residues.[1] The maleimide group reacts specifically with thiols to form a stable thioether bond.[2] The dye is typically a dark-colored solid, soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] It is available as either a single isomer (5-TAMRA or 6-TAMRA) or a mixture of both. Single isomers are often preferred for applications requiring high reproducibility to avoid multiple labeled species that can complicate analysis.[1][3]

Data Presentation

The quantitative spectral and physical properties of this compound are summarized in the table below. These values are crucial for designing fluorescence-based experiments and for the proper configuration of instrumentation. It is important to note that the spectral properties can be influenced by environmental factors such as solvent polarity and the conjugation to a biomolecule.[1] For instance, the absorption and emission spectra of TAMRA-labeled proteins may exhibit a red-shift of approximately 8 nm in a pH 8 buffer compared to methanol (B129727), with a concurrent decrease in the extinction coefficient of about 10%.[1]

| Property | Value | Notes |

| Maximum Absorbance (λabs) | ~540-553 nm[1][4][5] | The peak wavelength for absorbing light. |

| Maximum Emission (λem) | ~565-578 nm[1][2][4][6] | The peak wavelength of emitted fluorescence. |

| Molar Extinction Coefficient (ε) | ~84,000 cm⁻¹M⁻¹[1] | A measure of how strongly the molecule absorbs light at its λabs. |

| Fluorescence Quantum Yield (Φ) | ~0.1[1][7][8] | The efficiency of converting absorbed photons into emitted photons. |

| Correction Factor at 280 nm (CF280) | ~0.19 - 0.2[1] | Used to correct for dye absorbance when measuring protein concentration. |

Experimental Protocols

This protocol provides a general procedure for determining the absorbance and emission spectra of this compound.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Methanol or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mg/mL) in anhydrous DMSO or DMF. Store this solution at -20°C, protected from light.[1]

-

Working Solution Preparation: Dilute the stock solution in the desired solvent (e.g., methanol or PBS) to a concentration suitable for spectroscopic measurements. For absorbance measurements, the peak absorbance should ideally be between 0.1 and 1.0. For fluorescence measurements, the concentration should be low enough to prevent inner filter effects.[1]

-

Absorbance Spectrum Measurement:

-

Emission Spectrum Measurement:

This protocol describes a general method for conjugating this compound to proteins via cysteine residues.

Materials:

-

Protein with accessible cysteine residues in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

This compound stock solution (in DMSO or DMF)

-

(Optional) A reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[9]

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[9]

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, treat with a reducing agent like TCEP to ensure free sulfhydryl groups are available for labeling. Remove the reducing agent before adding the dye.

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Separate the TAMRA-labeled protein from the unreacted dye using a size-exclusion chromatography column.[9]

-

The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified, labeled protein at 280 nm (for the protein) and at the λabs of TAMRA (around 541-553 nm).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm using the provided correction factor.

-

Calculate the dye concentration using its molar extinction coefficient.

-

The DOL is the molar ratio of the dye to the protein.

-

Mandatory Visualization

Caption: Workflow for labeling a thiol-containing protein with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. BioActs Official Website [bioacts.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. biotium.com [biotium.com]

- 5. Tetramethylrhodamine-5-(and-6) C2 maleimide [anaspec.com]

- 6. 5-TAMRA Maleimide [Tetramethylrhodamine-5-maleimide] *CAS 154480-30-5* | AAT Bioquest [aatbio.com]

- 7. This compound, 5-isomer (A270322) | Antibodies.com [antibodies.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thiol-Reactive Fluorescent Dyes for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-reactive fluorescent dyes, their application in protein labeling, and detailed protocols for their effective use. The strategic labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development, enabling the visualization and quantification of protein expression, localization, interaction, and conformational changes. Thiol-reactive dyes, which specifically target cysteine residues, offer a precise method for site-specific labeling, minimizing the potential for functional disruption that can occur with more broadly reactive chemistries.

Core Principles of Thiol-Reactive Labeling

The specific and efficient labeling of proteins with thiol-reactive fluorescent dyes relies on the nucleophilic nature of the thiol group (sulfhydryl group, -SH) present in the side chain of cysteine residues. This approach is highly valued because cysteine is a relatively rare amino acid in many proteins, allowing for targeted labeling at specific sites, which can be naturally occurring or introduced via site-directed mutagenesis.[1][2] The two most common classes of thiol-reactive fluorescent dyes are those containing maleimide (B117702) and haloacetamide (such as iodoacetamide (B48618) and bromoacetamide) functional groups.

Maleimide-Based Dyes: These are the most widely used thiol-reactive reagents.[3] The reaction proceeds via a Michael addition, where the thiol group attacks the double bond of the maleimide ring, forming a stable thioether bond.[4] This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5.[5] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[4][5]

Haloacetamide-Based Dyes: Iodoacetamides and bromoacetamides react with thiols through a nucleophilic substitution reaction, resulting in a stable thioether linkage.[3] While also effective, they can sometimes exhibit lower specificity than maleimides and may react with other nucleophilic residues like histidine and methionine, particularly at higher pH.[3]

Key Considerations for Successful Protein Labeling

Several factors must be carefully controlled to ensure efficient and specific labeling of the target protein while preserving its biological activity:

-

pH: The pH of the reaction buffer is critical. For maleimide reactions, a pH between 6.5 and 7.5 is optimal to ensure high selectivity for thiol groups.[5] Above this range, reactivity towards primary amines increases, and the maleimide group is more susceptible to hydrolysis.[6]

-

Reducing Agents: Cysteine residues within a protein can form disulfide bonds with each other, rendering them unreactive to thiol-reactive dyes. To label these cysteines, the disulfide bonds must first be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a common choice as it is a non-thiol-containing reducing agent and typically does not need to be removed before labeling.[2] However, it's important to note that TCEP can sometimes interact with certain dyes, so its compatibility should be considered.[2][7][8] Dithiothreitol (DTT) is another effective reducing agent, but being a thiol-containing compound, it must be removed (e.g., by dialysis or gel filtration) before adding the thiol-reactive dye.[2]

-

Dye-to-Protein Ratio: The molar ratio of the fluorescent dye to the protein needs to be optimized to achieve the desired degree of labeling. A significant excess of the dye can lead to non-specific labeling or labeling of multiple sites, which might affect protein function or lead to fluorescence quenching.[9] Conversely, an insufficient amount of dye will result in a low degree of labeling and a weaker signal.

-

Reaction Time and Temperature: Labeling reactions are typically carried out for a few hours at room temperature or overnight at 4°C.[10] The optimal time and temperature should be determined empirically for each specific protein and dye combination.

-

Purification: After the labeling reaction, it is crucial to remove any unreacted, free dye from the labeled protein. This is commonly achieved through size-exclusion chromatography (e.g., gel filtration) or dialysis.[11]

Quantitative Data of Common Thiol-Reactive Fluorescent Dyes

The selection of a fluorescent dye depends on the specific application, the available excitation sources, and the desired emission wavelength. The following table summarizes the key spectral properties of several common thiol-reactive fluorescent dyes to facilitate comparison.

| Dye | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Fluorescein-5-Maleimide | Maleimide | 494 | 518[6] | ≥ 80,000[6] | ~0.85 |

| Alexa Fluor™ 488 C5 Maleimide | Maleimide | 493 | 516[10] | 72,000[10] | 0.92[12][13] |

| BODIPY™ FL Maleimide | Maleimide | 503 | 509[14] | 92,000[14] | 0.97[14][15] |

| Tetramethylrhodamine-5-maleimide | Maleimide | 543 | 575 | ~85,000 | ~0.21 |

| Rhodamine Red™ C2 Maleimide | Maleimide | ~560 | ~580[16] | ~119,000 | N/A |

| Eosin-5-maleimide | Maleimide | 524 | 545 | 100,000[6][10][17] | 0.57[6][10][17] |

| Cy®5 Maleimide | Maleimide | 646 | 662[14] | 250,000[13][14] | 0.2[14] |

| Cy®5.5 Maleimide | Maleimide | 675 | 694[18] | 190,000[18] | 0.2[19] |

Note: Quantum yield and extinction coefficient can be influenced by the solvent and conjugation to a protein. The values presented are generally for the free dye in a reference solvent.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in labeling proteins with thiol-reactive fluorescent dyes.

General Protocol for Protein Labeling with a Maleimide Dye

This protocol provides a general workflow for labeling a protein with a maleimide-functionalized fluorescent dye. Optimization of the dye-to-protein ratio and reaction conditions may be necessary for specific proteins.

Materials:

-

Protein of interest containing at least one free cysteine residue

-

Thiol-reactive fluorescent dye (e.g., maleimide derivative)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, Tris) at pH 7.0-7.5

-

Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Stop solution (optional): A solution of a small molecule thiol like β-mercaptoethanol or L-cysteine to quench the reaction.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein solution contains other thiol-containing compounds, they must be removed by dialysis or buffer exchange.

-

-

Reduction of Disulfide Bonds (Optional):

-

If labeling of cysteines involved in disulfide bonds is desired, add a 10- to 20-fold molar excess of TCEP to the protein solution.

-

Incubate at room temperature for 30-60 minutes.

-

If using DTT, a larger excess may be required, and the DTT must be removed by size-exclusion chromatography or dialysis before adding the dye.

-

-

Dye Preparation:

-

Prepare a 1-10 mM stock solution of the thiol-reactive dye in anhydrous DMF or DMSO. This should be done immediately before use as the reactive groups can hydrolyze in the presence of moisture.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. Add the dye solution dropwise while gently stirring or vortexing to ensure efficient mixing.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, a small molecule thiol (e.g., β-mercaptoethanol or L-cysteine) can be added to a final concentration of 10-100 mM to react with any excess dye.

-

-

Purification of the Labeled Protein:

-

Separate the fluorescently labeled protein from the unreacted dye and any quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.

-

Alternatively, dialysis can be used for purification.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.

-

The DOL can be calculated using the following formula: DOL = (A_dye / ε_dye) / [(A_280 - (A_dye * CF)) / ε_protein] Where:

-

A_dye is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

-

ε_dye is the molar extinction coefficient of the dye.

-

A_280 is the absorbance of the conjugate at 280 nm.

-

CF is the correction factor for the dye's absorbance at 280 nm (A_280 of the dye / A_max of the dye).

-

ε_protein is the molar extinction coefficient of the protein.

-

-

-

Storage:

-

Store the labeled protein in a suitable buffer, often containing a cryoprotectant like glycerol, at 4°C for short-term storage or -20°C or -80°C for long-term storage. Protect from light.

-

Visualizing the Process: Diagrams

To better illustrate the core concepts and workflows, the following diagrams have been generated using Graphviz.

Reaction Mechanism of a Maleimide Dye with a Protein Thiol

Caption: Michael addition reaction between a protein thiol and a maleimide-functionalized fluorescent dye.

Experimental Workflow for Protein Labeling

Caption: A typical experimental workflow for labeling a protein with a thiol-reactive fluorescent dye.

Logical Relationship of Factors Affecting Labeling Specificity

Caption: Key factors influencing the specificity of thiol-reactive fluorescent dye labeling.

Troubleshooting Common Issues in Protein Labeling

Even with well-defined protocols, challenges can arise during protein labeling. Here are some common issues and their potential solutions:

-

Low Degree of Labeling:

-

Cause: Incomplete reduction of disulfide bonds, insufficient dye concentration, or hydrolysis of the reactive dye.

-

Solution: Ensure complete reduction by optimizing the reducing agent concentration and incubation time. Increase the molar excess of the dye. Prepare the dye stock solution immediately before use in anhydrous solvent.[9]

-

-

Protein Precipitation:

-

Cause: High degree of labeling, especially with hydrophobic dyes, can lead to protein aggregation and precipitation.

-

Solution: Reduce the dye-to-protein molar ratio during the labeling reaction.[9] Consider using a more hydrophilic dye if available.

-

-

Loss of Protein Activity:

-

Cause: The fluorescent label may be attached to a cysteine residue that is critical for the protein's function or may induce a conformational change.

-

Solution: If possible, use site-directed mutagenesis to move the labeling site to a less critical region of the protein. Alternatively, try a different dye that may have less of an impact on the protein's structure and function.

-

-

High Background Fluorescence:

-

Cause: Incomplete removal of the unreacted dye after the labeling reaction.

-

Solution: Optimize the purification step. Use a longer chromatography column or perform an additional purification step.

-

By understanding the underlying chemistry, carefully controlling reaction conditions, and selecting the appropriate fluorescent dye, researchers can successfully label proteins for a wide array of applications, paving the way for new discoveries in biology and medicine.

References

- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. resources.biomol.com [resources.biomol.com]

- 4. Tetramethylrhodamine-5-(and-6) C2 maleimide [anaspec.com]

- 5. Site-specific Fluorescent Labeling of Nascent Proteins on the Translating Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. interchim.fr [interchim.fr]

- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Enhanced Site-Specific Fluorescent Labeling of Membrane Proteins Using Native Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyanine 5 maleimide [equivalent to Cy5® maleimide] | AAT Bioquest [aatbio.com]

- 14. Cy5 maleimide, 1437796-65-0 | BroadPharm [broadpharm.com]

- 15. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 16. Invitrogen Rhodamine Red C2 Maleimide 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 17. thomassci.com [thomassci.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. apexbt.com [apexbt.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Maleimide (B117702) Chemistry for Bioconjugation

Maleimide-based bioconjugation is a cornerstone of modern biotechnology, enabling the precise, covalent attachment of molecules to proteins, peptides, and other biomolecules.[1] Its high selectivity, efficiency, and mild reaction conditions have made it an indispensable tool in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and a wide array of research applications.[1][2][3] This technical guide provides an in-depth exploration of the fundamental principles of maleimide bioconjugation chemistry, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding.

Core Principles of Maleimide Bioconjugation

The utility of maleimide chemistry in bioconjugation is centered on the specific and efficient reaction between a maleimide functional group and a sulfhydryl (thiol) group, typically from a cysteine residue within a protein or peptide.[1][][5]

The Thiol-Maleimide Reaction: A Michael Addition

The fundamental reaction mechanism is a Michael addition, where the thiol group acts as a nucleophile and attacks one of the electron-deficient double-bonded carbons of the maleimide ring.[1][5][6][7] This reaction proceeds quickly under mild conditions, forming a stable, covalent thioether bond.[1][][5][6] The high efficiency is driven by the ring strain and cis-conformation of the carbonyl groups in the maleimide structure.[5]

dot

Caption: The Thiol-Maleimide Michael addition reaction mechanism.

Reaction Kinetics and Influencing Factors

The rate and selectivity of the maleimide-thiol reaction are highly dependent on several key parameters. Understanding and controlling these factors is crucial for successful conjugation.

-

pH: The optimal pH range for the reaction is between 6.5 and 7.5.[5][7][8][9] In this range, the thiol group is sufficiently nucleophilic to react specifically with the maleimide. At a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis, and the potential for side reactions with primary amines (like lysine) increases.[7][9] Below pH 6.5, the reaction rate slows due to the decreased concentration of the reactive thiolate anion.[1][9]

-

Selectivity: The reaction is highly chemoselective for thiols. At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues.[5][9]

-

Temperature: The reaction is typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C for longer periods (overnight) to minimize potential protein degradation.[7]

-

Stoichiometry: A molar excess of the maleimide reagent is generally used to drive the reaction to completion.[9] The optimal ratio depends on the specific biomolecule and should be determined empirically. Common starting points range from a 2:1 to a 20:1 molar excess of maleimide to thiol.[9][10]

Stability of the Thioether Linkage: A Critical Consideration

While the thioether bond is generally stable, the resulting thiosuccinimide ring can undergo two primary competing reactions under physiological conditions: hydrolysis and a retro-Michael reaction.[1] This has significant implications for the stability of bioconjugates, particularly for therapeutics like ADCs.[3][11]

-

Hydrolysis of the Succinimide (B58015) Ring: In aqueous solutions, especially at higher pH, the succinimide ring can hydrolyze to form a succinamic acid derivative.[1] If this hydrolysis occurs after conjugation, the resulting ring-opened product is more stable and resistant to the retro-Michael reaction.[1][12][13][14] This has led to the development of "self-hydrolyzing maleimides" that incorporate functionalities to accelerate this stabilizing hydrolysis post-conjugation.[1][13][15]

-

Retro-Michael Reaction (Thiol Exchange): The thiol-maleimide reaction is reversible.[1] The adduct can undergo a retro-Michael reaction, regenerating the maleimide and thiol.[1] This can lead to "payload migration," where the conjugated molecule is transferred to other thiol-containing molecules in the environment, such as serum albumin.[1] This can cause off-target toxicity and reduced efficacy.[1][12]

dot

Caption: Competing stability pathways for maleimide-thiol conjugates.

Data Presentation: Quantitative Parameters

The efficiency and rate of maleimide bioconjugation are influenced by several factors. The following tables summarize key quantitative data from the literature.

Table 1: Key Reaction Parameters for Maleimide-Thiol Conjugation

| Parameter | Recommended Value/Range | Conditions & Notes | References |

| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. Higher pH increases hydrolysis and amine reactivity. | [5][7][8][9] |

| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures may require longer incubation times but can improve protein stability. | [7] |

| Reaction Time | 1-2 hours (at RT) to Overnight (at 4°C) | Dependent on reactants, concentration, and temperature. | [7][10][16] |

| Molar Ratio | 2:1 to 20:1 (Maleimide:Thiol) | A molar excess of maleimide drives the reaction. The optimal ratio is system-dependent. | [9][10] |

Table 2: Stability and Kinetic Data

| Parameter | Value | Conditions | References | | :--- | :--- | :--- | | Reaction Rate (Thiol vs. Amine) | ~1,000 times faster for thiols | pH 7.0 |[1][5][9] | | Conjugate Half-Life (N-ethylmaleimide) | 3.1 h to 18 h | In presence of glutathione, demonstrating susceptibility to thiol exchange. |[17] | | Conjugate Half-Life (N-aryl maleimides) | 27 h (N-alkyl) vs. 1.5 h (N-aryl) | Refers to the hydrolysis half-life of the thiosuccinimide ring at pH 7.4, 37°C. Faster hydrolysis of N-aryl derivatives leads to more stable final conjugates. |[15] | | Conjugation Efficiency | 84 ± 4% | cRGDfK peptide, 2:1 maleimide:thiol ratio, 30 min at RT. |[9][10] | | Conjugation Efficiency | 58 ± 12% | 11A4 nanobody, 5:1 maleimide:thiol ratio, 2 h at RT. |[9][10] |

Experimental Protocols

The following sections provide generalized yet detailed protocols for key maleimide bioconjugation experiments.

dot

Caption: General experimental workflow for protein-maleimide conjugation.

Protocol 1: General Labeling of a Thiol-Containing Protein/Peptide

This protocol outlines the fundamental steps for labeling a protein or peptide containing free cysteine residues with a maleimide-functionalized molecule (e.g., a fluorescent dye, biotin).

Materials:

-

Thiol-containing protein/peptide

-

Maleimide-functionalized reagent (e.g., dye, biotin)

-

Reaction Buffer: Degassed PBS, Tris, or HEPES buffer, pH 7.0-7.5.[10][18][19] Buffers should not contain thiols.

-

Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine).[10][18]

-

Quenching Reagent (Optional): L-cysteine or β-mercaptoethanol.[7]

-

Purification System: Size-Exclusion Chromatography (SEC) column, dialysis cassettes, or HPLC.

Methodology:

-

Protein Preparation: Dissolve the protein/peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.[18][19] If the buffer contains interfering substances (like Tris or azide), perform a buffer exchange into the reaction buffer.

-

Reduction of Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[9][10] Flush the vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-30 minutes at room temperature.[1][9]

-

Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mg in 100 µL).[10][18][19]

-

Conjugation Reaction: Add the dissolved maleimide reagent to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[10] Mix thoroughly and incubate at room temperature for 2 hours or at 4°C overnight.[19][20] Protect from light if using a photosensitive reagent.

-

Quenching the Reaction (Optional): To stop the reaction and consume any excess maleimide, add a quenching reagent like L-cysteine to a final concentration of 10-100 mM. Incubate for 15-30 minutes at room temperature.[7]

-

Purification: Remove the excess maleimide reagent, quenching reagent, and other small molecules from the conjugated protein using size-exclusion chromatography, dialysis, or a desalting column.[10][16]

-

Characterization: Characterize the final conjugate to determine the degree of labeling (DOL). This can be done using UV-Vis spectroscopy (if the label has a distinct absorbance), mass spectrometry to confirm the mass shift, or assays like Ellman's test to quantify remaining free thiols.[1][7]

Protocol 2: Antibody-Drug Conjugate (ADC) Formation

This protocol provides a high-level overview of the steps involved in creating an ADC using maleimide chemistry.[1]

Materials:

-

Monoclonal antibody (mAb) with accessible cysteine residues (native or engineered)

-

Maleimide-containing linker-drug construct

-

Reduction and conjugation buffers as described in Protocol 1

Methodology:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody to generate a controlled number of free thiol groups. This is a critical step to control the drug-to-antibody ratio (DAR). TCEP is commonly used for this purpose.[1] The extent of reduction must be carefully optimized and controlled.

-

Conjugation: Add the maleimide-linker-drug, typically dissolved in a co-solvent like DMSO, to the reduced antibody solution. Allow the reaction to proceed under controlled conditions (e.g., 1-2 hours at room temperature).[1]

-

Quenching and Purification: Quench the reaction with an excess of a thiol-containing reagent like N-acetylcysteine. Purify the resulting ADC using methods such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to remove unconjugated drug-linker and aggregated antibody.[1]

-

Characterization: Thoroughly characterize the ADC to determine the average DAR, distribution of drug-loaded species, purity, and stability. Techniques such as HIC, mass spectrometry, and SEC are essential.[1]

dot

Caption: High-level workflow for Antibody-Drug Conjugate (ADC) creation.

Conclusion

Maleimide bioconjugation remains a powerful and versatile strategy in the toolbox of researchers and drug developers.[1][] A thorough understanding of its underlying chemical principles, including the kinetics, pH dependence, and the stability of the resulting conjugate, is paramount for its successful application.[1] By carefully controlling reaction conditions and considering the potential for side reactions and conjugate instability, highly specific and stable bioconjugates can be reliably produced for a wide range of applications, from fundamental biological research to the development of life-saving therapeutics.[1] Recent advances in maleimide chemistry, such as the development of self-stabilizing reagents, continue to address the historical limitations of this technique, ensuring its relevance in the future of bioconjugation and drug delivery.[11][15]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. bachem.com [bachem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. biotium.com [biotium.com]

- 17. udspace.udel.edu [udspace.udel.edu]

- 18. lumiprobe.com [lumiprobe.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. lifetein.com [lifetein.com]

An In-depth Technical Guide to 5-TAMRA and 6-TAMRA Maleimide Isomers

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for the success of bioconjugation and subsequent bioassays. Tetramethylrhodamine (TAMRA) is a workhorse fluorophore, and its maleimide (B117702) derivatives are particularly useful for the site-specific labeling of thiol groups on proteins, peptides, and other biomolecules. TAMRA maleimide is commercially available as two distinct isomers, 5-TAMRA and 6-TAMRA, which differ in the substitution pattern on the benzoic acid ring. While their spectral properties are nearly identical, understanding the subtle differences and having access to robust experimental protocols is crucial for reproducible and accurate results.

This technical guide provides a comprehensive overview of 5-TAMRA and 6-TAMRA maleimide isomers, including a comparison of their quantitative properties, detailed experimental protocols, and visual workflows for common applications.

Core Properties: A Comparative Overview

The primary distinction between 5-TAMRA and 6-TAMRA lies in the attachment point of the carboxamide linker to the rhodamine core. This seemingly minor structural variance can potentially influence the local environment of the fluorophore upon conjugation to a biomolecule, although in practice, the photophysical properties of the two isomers are remarkably similar.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for 5-TAMRA and 6-TAMRA maleimide, highlighting their near-identical spectral characteristics.

| Property | 5-TAMRA Maleimide | 6-TAMRA Maleimide | Reference(s) |

| Excitation Maximum (λex) | ~546 nm | ~541-555 nm | [2] |

| Emission Maximum (λem) | ~580 nm | ~567-580 nm | [2] |

| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | ~84,000 - 90,000 M⁻¹cm⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | ~0.1 - 0.3 | [2] |

| Molecular Weight | 481.51 g/mol | 552.58 g/mol | [2] |

Note: The exact spectral characteristics can be influenced by the solvent, pH, and the nature of the conjugated biomolecule.

Reactivity and Bioconjugation

Both 5-TAMRA and 6-TAMRA maleimides are thiol-reactive probes that form a stable thioether bond with sulfhydryl groups, primarily found on cysteine residues in proteins.[4] The reaction proceeds via a Michael addition mechanism.

While the spectroscopic properties of the two isomers are nearly identical, there is a lack of readily available, direct comparative data on their reaction kinetics with thiols. Therefore, the following information on reactivity is based on the well-established principles of the thiol-maleimide reaction. The choice between the 5- and 6-isomer is often dictated by the specific application or historical preference within a research group. For most applications, they can be used interchangeably.

The efficiency of the thiol-maleimide conjugation is highly dependent on pH. The optimal pH range for this reaction is between 6.5 and 7.5.[5] Below this range, the reaction rate is significantly reduced, while at pH values above 7.5, the maleimide group can undergo hydrolysis and also exhibit increased reactivity towards primary amines (e.g., lysine (B10760008) residues), leading to non-specific labeling.[5]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for the labeling of a protein with either 5-TAMRA or 6-TAMRA maleimide.

Materials:

-

Protein containing at least one free cysteine residue

-

5-TAMRA or 6-TAMRA maleimide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5, degassed.[6]

-

Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using other reducing agents like DTT or β-mercaptoethanol, they must be removed prior to the addition of the maleimide dye.[5]

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, to prepare a 10 mM solution of 6-TAMRA maleimide (MW: 552.58 g/mol ), dissolve 5.53 mg in 1 mL of DMSO. This solution should be prepared fresh.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction and consume any unreacted maleimide, add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol and incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted dye and quenching reagent by size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a known standard.

Materials:

-

TAMRA-labeled protein conjugate

-

A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of dilutions of both the TAMRA-labeled protein and the fluorescent standard in the same buffer.

-

Measure the absorbance of each dilution at the excitation wavelength of the TAMRA conjugate (~546 nm). The absorbance values should be kept below 0.1 to avoid inner filter effects.[7]

-

Measure the fluorescence emission spectra of each dilution using the same excitation wavelength.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the TAMRA conjugate and the standard. The slope of this plot is proportional to the quantum yield.

-

Calculate the quantum yield of the TAMRA-labeled protein using the following equation:[8]

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

Where:

-

Φ is the quantum yield

-

Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Signaling Pathways and Experimental Workflows

TAMRA maleimides are instrumental in a variety of advanced biological assays. The following diagrams, created using the DOT language for Graphviz, illustrate some of these key applications.

Protein Labeling Workflow

Caption: Workflow for labeling proteins with this compound.

FRET-Based Protease Activity Assay

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent process that can be used to monitor molecular interactions. In this example, a peptide substrate is labeled with a donor fluorophore and TAMRA as an acceptor. Cleavage of the peptide by a protease separates the two fluorophores, leading to a decrease in FRET.

Caption: FRET-based protease activity assay using a TAMRA-labeled peptide.

TaqMan Probe Mechanism in Real-Time PCR

In TaqMan assays, an oligonucleotide probe is labeled with a reporter dye at the 5' end and a quencher dye, often TAMRA, at the 3' end. During PCR, the probe hybridizes to the target DNA. As Taq polymerase extends the primer, its 5' nuclease activity cleaves the probe, separating the reporter from the quencher and resulting in a fluorescent signal.[9]

Caption: Mechanism of a TaqMan probe with a TAMRA quencher in real-time PCR.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 5(6)-TAMRA Maleimide [Tetramethylrhodamine-5-(and-6)-maleimide] *Mixed isomers* | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 8. agilent.com [agilent.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to TAMRA Maleimide for Labeling Thiol-Containing Molecules

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 5(6)-TAMRA (Tetramethylrhodamine) maleimide (B117702), a widely used fluorescent probe for the specific labeling of thiol-containing molecules. We will delve into its chemical properties, detailed experimental protocols for bioconjugation, and a comparative analysis with other common fluorophores, presenting quantitative data in accessible formats. This document aims to equip researchers with the necessary knowledge to effectively utilize TAMRA maleimide in their experimental workflows, from basic research to drug development applications.

Introduction to this compound

5(6)-TAMRA maleimide is a thiol-reactive fluorescent dye that covalently attaches to the sulfhydryl group of cysteine residues in proteins and other thiol-containing biomolecules.[1] This specificity allows for site-specific labeling, which is crucial for a variety of applications, including protein structure and function studies, fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) experiments.[2][3] The reaction proceeds via a Michael addition, where the thiol group attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether linkage.[4][5] This reaction is highly efficient and selective for thiols under mild physiological conditions (pH 6.5-7.5).[6]

Physicochemical Properties and Quantitative Data

The selection of a fluorescent probe is critical for the success of any labeling experiment. The photophysical properties of this compound, along with those of common alternatives, are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of 6-TAMRA Maleimide

| Property | Value |

| Molecular Formula | C₃₁H₂₈N₄O₆[1] |

| Molecular Weight | 552.58 g/mol [1] |

| Excitation Maximum (λex) | ~541-556 nm[2] |

| Emission Maximum (λem) | ~567-580 nm[2] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ at 541 nm[1] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5[2] |

| Solubility | Good in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)[1] |

| Reactivity | Specifically reacts with thiol (sulfhydryl) groups[1] |

Table 2: Performance Comparison of Common Thiol-Reactive Fluorophores

| Property | 6-TAMRA | Alexa Fluor 555 | Cy3 |

| Excitation Maximum (nm) | ~541-556[2] | ~555[2] | ~550[2] |

| Emission Maximum (nm) | ~567-580[2] | ~565[2] | ~570[2] |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~84,000-95,000[2] | >150,000[2] | ~150,000[2] |

| Quantum Yield (Φ) | ~0.1-0.5[2] | ~0.1 (aqueous)[2] | ~0.15[2] |

| Photostability | Good to Robust[2] | High[2] | Moderate[2] |

| pH Sensitivity | Fluorescence may decrease at pH > 8.0[2] | Highly insensitive over a broad pH range[2] | Minimal[2] |

| Brightness* | Bright[2] | Very Bright[2] | Bright[2] |

*Brightness is the product of the molar extinction coefficient and the quantum yield.

Experimental Protocols

The following sections provide detailed methodologies for the successful labeling of thiol-containing molecules with this compound.

General Workflow for Protein Labeling

The overall process for labeling a protein with this compound involves several key steps, from protein preparation to purification of the final conjugate.

Caption: General workflow for labeling a protein with this compound.

Detailed Protocol for Site-Specific Protein Labeling

This protocol is adapted for the efficient site-specific labeling of proteins via cysteine residues.[1]

Materials:

-

Protein of interest with an accessible cysteine residue

-

6-TAMRA Maleimide[1]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP or Dithiothreitol - DTT)[2]

-

Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.0-7.5)[1][7]

-

Quenching reagent (e.g., β-mercaptoethanol or L-cysteine)[1]

-

Purification column (e.g., size-exclusion chromatography, Sephadex G-25)[1]

Procedure:

-

Protein Reduction (if necessary):

-

Dissolve the protein in degassed Labeling Buffer to a concentration of 1-10 mg/mL.[7][8]

-

To reduce disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution.[6] Incubate at room temperature for 20-30 minutes.

-

If using DTT, it must be removed before adding the maleimide dye, as it contains a thiol group that will react with the dye.[2] TCEP does not need to be removed.[2]

-

-

Dye Preparation:

-

Prepare a 10-20 mM stock solution of 6-TAMRA Maleimide in anhydrous DMSO or DMF immediately before use.[9]

-

-

Labeling Reaction:

-

Quenching the Reaction:

-

Purification:

-

Determination of Degree of Labeling (DOL):

-

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the absorbance values of the purified conjugate.

-

Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of TAMRA (~555 nm, A_max).

-

Calculate the concentration of the dye using the Beer-Lambert law: [Dye] = A_max / ε_dye, where ε_dye is the molar extinction coefficient of TAMRA.

-

Calculate the corrected protein absorbance at 280 nm: A₂₈₀_corrected = A₂₈₀ - (A_max * CF), where CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).

-

Calculate the protein concentration: [Protein] = A₂₈₀_corrected / ε_protein, where ε_protein is the molar extinction coefficient of the protein.

-

Calculate the DOL: DOL = [Dye] / [Protein].

-

Mechanism and Reaction Considerations

The thiol-maleimide reaction is a robust and specific conjugation method. Understanding the underlying mechanism and factors that influence the reaction is key to optimizing labeling efficiency.

Caption: The thiol-maleimide reaction and key influencing factors.

Key Considerations:

-

pH: The reaction is most efficient in the pH range of 6.5-7.5.[6] At lower pH, the thiol is protonated and less nucleophilic, slowing the reaction. Above pH 7.5, the maleimide group is susceptible to hydrolysis, and reaction with amines can become a competing side reaction.[5][6]

-

Reducing Agents: The presence of a reducing agent like TCEP is often necessary to prevent the oxidation of thiols to disulfides, which are unreactive with maleimides.[7]

-

Stoichiometry: A molar excess of the maleimide reagent is typically used to drive the reaction towards completion.[6] However, an excessively high ratio can lead to non-specific labeling. The optimal ratio should be determined empirically.

-

Stability of the Conjugate: While the thioether bond is generally stable, the succinimide (B58015) ring can undergo hydrolysis, especially at higher pH.[5]

Applications in Research and Drug Development

The ability to specifically label proteins and other biomolecules with this compound has made it an invaluable tool in various scientific disciplines.

-

Fluorescence Microscopy: Visualize the localization and trafficking of proteins within living cells.[2]

-

Flow Cytometry: Quantify cell populations based on the presence of a labeled protein.[10]

-

FRET (Förster Resonance Energy Transfer): Study protein-protein interactions and conformational changes.[1]

-

Drug Development: In the development of antibody-drug conjugates (ADCs), maleimide chemistry is used to attach cytotoxic drugs to antibodies for targeted delivery to cancer cells.[6]

-

Vaccine Research: Track the uptake and trafficking of antigens to optimize vaccine delivery and evaluate immune responses.[11]

Conclusion

This compound remains a robust and versatile tool for the fluorescent labeling of thiol-containing molecules. Its bright fluorescence, high reactivity, and specificity for thiols make it suitable for a wide range of applications in both basic research and therapeutic development. By understanding the principles of the thiol-maleimide reaction and carefully optimizing experimental conditions, researchers can achieve efficient and specific labeling to advance their scientific investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. bachem.com [bachem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. biotium.com [biotium.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. TAMRA dye for labeling in life science research [baseclick.eu]

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Labeling with TAMRA Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various applications such as fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) assays.[1] Tetramethylrhodamine (B1193902) (TAMRA) is a bright, orange-red fluorescent dye widely used for this purpose.[2] Specifically, TAMRA maleimide (B117702) is a thiol-reactive probe that allows for the site-specific covalent attachment of the TAMRA fluorophore to cysteine residues within a protein, forming a stable thioether bond.[2][3] This application note provides a detailed protocol for the labeling of proteins with TAMRA maleimide at cysteine residues, including methods for protein preparation, purification of the conjugate, and determination of the degree of labeling.

Physicochemical and Spectral Properties of 6-TAMRA Maleimide

A thorough understanding of the properties of 6-TAMRA maleimide is essential for successful labeling experiments and accurate data interpretation.[2]

| Property | Value |

| Molecular Formula | C₃₁H₂₈N₄O₆ |

| Molecular Weight | 552.58 g/mol [2][3] |

| Excitation Maximum (λex) | ~555 nm[2][3] |

| Emission Maximum (λem) | ~580 nm[2][3] |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ at ~555 nm[2] |

| Quantum Yield (Φ) | 0.1 - 0.3[2] |

| Solubility | Good in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[2][3] |

| Reactivity | Specifically reacts with sulfhydryl (thiol) groups of cysteine residues[2][3] |

| Storage Conditions | Store at -20°C, protected from light and moisture[3][4] |

Experimental Protocols

This section details the step-by-step methodology for labeling a protein with this compound at cysteine residues.

Protocol 1: Protein Preparation and Reduction of Disulfide Bonds

For efficient and specific labeling, it is crucial to ensure that the target cysteine residues are in a reduced state (free thiols).[5][6]

Materials:

-

Protein containing cysteine residue(s)

-

Degassed Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5.[2][5] To degas, apply a vacuum for several minutes or bubble an inert gas (e.g., nitrogen or argon) through the buffer.[5]

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).[2] Dithiothreitol (DTT) can also be used, but it must be removed before the addition of the maleimide dye.[2]

-

Desalting column (e.g., Sephadex G-25)[3]

Procedure:

-

Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[2][5]

-

If the protein contains disulfide bonds that need to be labeled, reduction is necessary. Add a 10- to 100-fold molar excess of TCEP to the protein solution.[2][7]

-

Incubate the mixture for 20-30 minutes at room temperature.[2]

-

Remove the TCEP using a desalting column equilibrated with the degassed reaction buffer.[3]

Protocol 2: this compound Labeling Reaction

The maleimide group of TAMRA reacts specifically with the sulfhydryl group of cysteine residues at a neutral to slightly alkaline pH.[2]

Materials:

-

Reduced protein solution (from Protocol 1)

-

6-TAMRA maleimide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]

-

Quenching Reagent (optional): 2-mercaptoethanol (B42355) or DTT[2]

Procedure:

-